molecular formula C15H13N3S B5644294 N-(4-methylphenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine

N-(4-methylphenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine

Cat. No. B5644294
M. Wt: 267.4 g/mol
InChI Key: XCRBIEGWIQBOCM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar thiazol-2-amine derivatives often involves catalyzed reactions or regioselective oxidative strategies. For example, derivatives have been synthesized using manganese(II) catalyzed reactions, leading to compounds with significant structural stability and crystalline forms due to intermolecular hydrogen bonding (Dani et al., 2013). Another approach employs hypervalent iodine for oxidative C–S bond formation, showcasing a metal-free synthesis pathway that features a broad substrate scope and short reaction times (Mariappan et al., 2016).

Molecular Structure Analysis

Molecular and electronic structure investigations reveal detailed insights into the geometry, vibrational frequencies, and electronic transitions of thiazol-2-amine derivatives. Studies using X-ray diffraction and DFT methods indicate stable molecule configurations with specific attention to HOMO and LUMO energy levels, suggesting a stable electronic structure conducive to π⋯π transitions (Özdemir et al., 2009).

Chemical Reactions and Properties

Chemical reactivity and properties of thiazol-2-amine derivatives can involve dynamic tautomerism and divalent N(I) character, significantly impacting their functionality and potential applications in various fields. Quantum chemical analysis has identified competitive isomeric structures, highlighting the versatility and reactivity of these compounds (Bhatia et al., 2013).

Physical Properties Analysis

The physical properties, including crystalline structure and hydrogen bonding capabilities, are crucial for understanding the compound's stability and reactivity. The crystalline structures are often stabilized through intermolecular hydrogen bonds, leading to significant insights into their solid-state behavior and implications for material science applications (Wawrzycka-Gorczyca et al., 2011).

properties

IUPAC Name

N-(4-methylphenyl)-4-pyridin-2-yl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3S/c1-11-5-7-12(8-6-11)17-15-18-14(10-19-15)13-4-2-3-9-16-13/h2-10H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCRBIEGWIQBOCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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